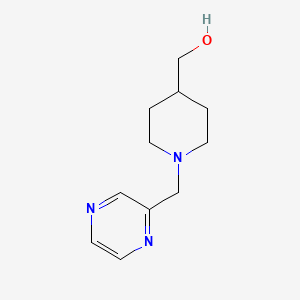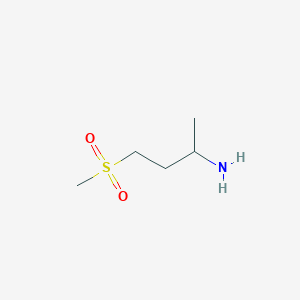
4-Methanesulfonylbutan-2-amine
Übersicht
Beschreibung
4-Methanesulfonylbutan-2-amine is a chemical compound with the molecular formula C5H13NO2S and a molecular weight of 151.23 . It is used in research .
Molecular Structure Analysis
The molecular structure of 4-Methanesulfonylbutan-2-amine consists of 5 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .Relevant Papers Several papers were found during the search, but none specifically focused on 4-Methanesulfonylbutan-2-amine . The papers mainly discuss the biological potential of indole derivatives and Schiff base metal complexes .
Wissenschaftliche Forschungsanwendungen
Synthesis of Chiral and Nonracemic Compounds
A key application of 4-Methanesulfonylbutan-2-amine is found in the stereospecific synthesis of chiral nonracemic compounds. For instance, its derivatives have been utilized for the stereospecific introduction of amino functions onto the carbon center of pyridinylmethyl compounds. This method allows for the preparation of N-substituted pyridinylethylamines and secondary cyclic amines with excellent yields and inversion of configuration, contributing significantly to the field of chiral chemistry and asymmetric synthesis (Uenishi et al., 2004).
Atmospheric Science and Aerosol Research
In atmospheric science, 4-Methanesulfonylbutan-2-amine related compounds, specifically methanesulfonate salts, have been identified as critical in the study of new particle formation (NPF). Research has demonstrated the role of methanesulfonic acid (MSA) and related amines in enhancing aerosol nucleation, which is crucial for understanding climate impact and aerosol dynamics. The effective densities of particles generated from these standards are vital for calibrating aerosol mass spectrometers and estimating hygroscopic growth factors, providing insights into the properties of ambient nanoparticles (Perraud et al., 2023).
Organic Synthesis and Catalysis
4-Methanesulfonylbutan-2-amine derivatives find application in organic synthesis, serving as precursors for the preparation of β-organochalcogeno amines and facilitating various catalytic processes. These compounds are synthesized from chiral aminoalkyl β-methanesulfonate hydrochlorides through nucleophilic displacement, showcasing their versatility in organic synthesis and the synthesis of complex molecules (Revanna et al., 2015).
Hydrogenation Reactions
The compound and its derivatives are used in the hydrogenation of amides to amines, highlighting its role in facilitating reductive deamination (hydrodeamination) processes. This application is instrumental in producing secondary and tertiary amines, which are significant in the pharmaceutical and chemical industries (Coetzee et al., 2013).
Environmental Chemistry
Research on 4-Methanesulfonylbutan-2-amine related compounds extends into environmental chemistry, where its interactions with sulfonic acids under methanogenic conditions have been studied. Such studies help understand the biotransformation and environmental fate of sulfonylurea herbicides, contributing to environmental hazard assessments (Zhu et al., 2018).
Wirkmechanismus
Target of Action
It’s known that many methanesulfonyl compounds act as alkylating agents , suggesting that 4-Methanesulfonylbutan-2-amine might interact with biological macromolecules such as DNA, RNA, and proteins.
Mode of Action
As a potential alkylating agent, 4-Methanesulfonylbutan-2-amine could interact with its targets by transferring a methyl group to them . This alkylation can alter the structure and function of the target molecules, potentially leading to various biological effects.
Pharmacokinetics
The compound’s molecular weight of 15123 suggests that it might be readily absorbed and distributed in the body
Eigenschaften
IUPAC Name |
4-methylsulfonylbutan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2S/c1-5(6)3-4-9(2,7)8/h5H,3-4,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDACTNQFJOYSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCS(=O)(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methanesulfonylbutan-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,4-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B3225232.png)
![2-Bromo-4,5-dichloro-1-[(4-ethylpiperazinyl)sulfonyl]benzene](/img/structure/B3225238.png)
![4,7-Bis[4-(2-ethylhexyl)-5-bromo-2-thienyl]-2,1,3-benzothiadiazole](/img/structure/B3225246.png)

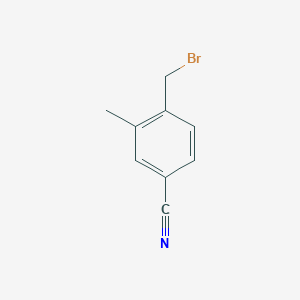

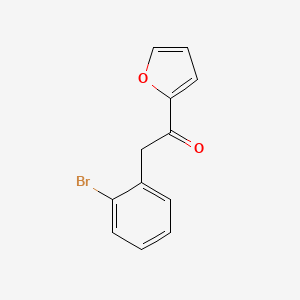
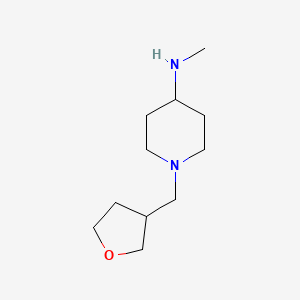

![6-Ethoxybenzo[d]thiazole](/img/structure/B3225301.png)

![2,3-Difluoro-4-ethoxy-1-[4-(4-pentylcyclohexyl)phenylethynyl]benzene](/img/structure/B3225315.png)
